molecular formula C15H23N3O4S2 B2714219 N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896282-59-0

N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2714219
CAS No.: 896282-59-0
M. Wt: 373.49
InChI Key: OUWQWQOVBLHPCJ-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative with a complex stereochemical and functional group architecture. Its structure comprises an oxalamide backbone flanked by an isobutyl group on one terminal nitrogen and a pyrrolidine ring substituted with a thiophen-2-ylsulfonyl moiety on the other. This compound’s design aligns with trends in antiviral and enzyme-targeting drug discovery, particularly in modulating protein-protein interactions, as seen in structurally related oxalamides .

Properties

IUPAC Name

N'-(2-methylpropyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S2/c1-11(2)9-16-14(19)15(20)17-10-12-5-3-7-18(12)24(21,22)13-6-4-8-23-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWQWQOVBLHPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine derivative, which is then functionalized with a thiophen-2-ylsulfonyl group. The final step involves the coupling of this intermediate with an oxalamide precursor under appropriate reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group would yield sulfone derivatives, while reduction of the oxalamide moiety would yield amines.

Scientific Research Applications

N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The thiophen-2-ylsulfonyl group is known to interact with certain enzymes or receptors, potentially inhibiting their activity. The oxalamide moiety may also play a role in binding to biological targets, thereby modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is compared to three classes of analogous oxalamide derivatives (Table 1). Key differences lie in substituent groups, stereochemistry, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name / ID Key Structural Features Biological Activity Physicochemical Properties
Target Compound - Isobutyl group
- Thiophen-2-ylsulfonyl-pyrrolidine
Not explicitly reported (inferred: potential antiviral/entry inhibition) High steric bulk; moderate solubility (thiophene sulfonyl may reduce hydrophilicity)
Compound 13 - Acetylpiperidine
- 5-(2-hydroxyethyl)-4-methylthiazole
- 4-Chlorophenyl
HIV entry inhibitor (CD4-binding site) LC-MS: 479.12 (M+H+); HPLC purity: 90%; Moderate yield (36%)
Compound 14 - Pyrrolidine
- 5-(hydroxymethyl)-4-methylthiazole
- 4-Chlorophenyl
HIV entry inhibitor (stereoisomeric mixture) LC-MS: 409.28 (M+H+); HPLC purity: 93.2%; Low yield (39%)
Compound 15 - Pyrrolidine
- 5-(2-hydroxyethyl)-4-methylthiazole
- 4-Chlorophenyl
HIV entry inhibitor (stereoisomeric mixture) LC-MS: 423.27 (M+H+); HPLC purity: 95%; Moderate yield (53%)
Patent Compound - 5-Chloropyridin-2-yl
- Cyclohexyl with dimethylamino carbonyl
- Tetrahydrothiazolo-pyridine
Pharmaceutical formulation (enhanced dissolution) Requires co-formulation with sugar alcohols/swelling additives for solubility

Structural and Functional Insights

  • Substituent Effects: The target compound’s thiophen-2-ylsulfonyl group distinguishes it from the thiazole rings in Compounds 13–15 and the tetrahydrothiazolo-pyridine in the patent compound . The isobutyl group contrasts with the 4-chlorophenyl (Compounds 13–15) and 5-chloropyridin-2-yl (patent compound), suggesting divergent target-binding preferences. Isobutyl may enhance hydrophobic interactions without the electron-withdrawing effects of chlorine.
  • Stereochemical Complexity :

    • Compounds 14 and 15 exist as 1:1 stereoisomeric mixtures, complicating purification and activity optimization . The target compound’s pyrrolidine-thiophene sulfonyl substituent likely introduces similar stereochemical challenges, though specific data are unavailable.
  • Biological Activity: While Compounds 13–15 demonstrate HIV entry inhibition via CD4-binding site interference , the target compound’s activity remains unconfirmed. The patent compound emphasizes formulation-driven solubility, unlike the target compound, which lacks co-formulation strategies in available data .

Biological Activity

N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features:

  • Isobutyl group : Contributes to hydrophobic interactions.
  • Pyrrolidine ring : Enhances binding affinity to biological targets.
  • Thiophen-2-ylsulfonyl moiety : Imparts unique electronic properties and potential for receptor interaction.

Structural Formula

C13H18N4O3S\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Anticancer Properties

Recent studies have indicated that derivatives of oxalamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxicity towards human colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. The mechanism is believed to involve inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHCT-11615Topoisomerase I inhibition
Compound BHeLa20Apoptosis induction
N1-isobutyl...HCT-116TBDTBD

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that compounds with a sulfonamide group can modulate inflammatory pathways, particularly by inhibiting cytokine release. This suggests potential therapeutic applications in treating inflammatory diseases.

The proposed mechanism for the biological activity of this compound includes:

  • Receptor Binding : Interaction with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Targeting enzymes such as topoisomerases or kinases that play a role in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Study 1: Antiproliferative Activity

In a study published in 2019, a library of oxadiazole derivatives was synthesized, showing promising antiproliferative activity similar to that expected from this compound. The study utilized the MTT assay to evaluate cytotoxicity against various cancer cell lines, confirming the potential for developing new anticancer agents based on this scaffold .

Study 2: In Vivo Efficacy

A recent animal study assessed the anti-inflammatory effects of compounds structurally related to this compound. Results indicated a significant reduction in inflammation markers in treated groups compared to controls, supporting the hypothesis that these compounds could be effective in treating inflammatory conditions .

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